molecular formula C13H11N3O3S B2364552 N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 271775-43-0

N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B2364552
CAS No.: 271775-43-0
M. Wt: 289.31
InChI Key: YKHAKWGKUUIOPT-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide (CAS 271775-43-0) is a chemical compound with the molecular formula C13H11N3O3S and a molecular weight of 289.31 g/mol . This acetamide derivative features a nitrophenyl group and a pyridinylsulfanyl moiety, a structural pattern of interest in medicinal chemistry research. The compound has a purity of 90% and its structure can be represented by the SMILES notation O=C(CSC1=CC=CC=N1)NC1=CC=CC( N+ =O)=C1 . While specific biological data for this compound is limited in the public domain, its core structure shares key features with other nitro-group-containing heterocycles and acetamide derivatives which are frequently investigated for their potential biological activities . Related compounds with nitrophenyl and acetamide groups have been reported to exhibit moderate to strong antioxidant and anticancer activities in preliminary research . For instance, some acetamide derivatives have demonstrated significant radical scavenging capabilities in ABTS assays and the ability to reduce nitrite production in stimulated macrophages . Other structurally similar nitrophenyl-containing heterocycles have shown promising activity against specific cancer cell lines, such as pancreatic cancer (PACA2) and lung carcinoma (A549) . This product is intended for research purposes as a chemical building block or reference standard in the exploration of new therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it may cause skin and eye irritation and be harmful if swallowed .

Properties

IUPAC Name

N-(3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-12(9-20-13-6-1-2-7-14-13)15-10-4-3-5-11(8-10)16(18)19/h1-8H,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHAKWGKUUIOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320032
Record name N-(3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

271775-43-0
Record name N-(3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Chloroacetamide Intermediates

This method involves reacting pyridine-2-thiol with N-(3-nitrophenyl)chloroacetamide under basic conditions. The chloroacetamide precursor is typically synthesized via chloroacetylation of 3-nitroaniline using chloroacetyl chloride in dichloromethane or tetrahydrofuran (THF).

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Base: Potassium carbonate or triethylamine
  • Temperature: 60–80°C for 6–12 hours
  • Yield: 65–78%

Mechanistic Insights:
The thiolate anion (generated via deprotonation of pyridine-2-thiol) attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the C–S bond. The nitro group’s electron-withdrawing nature enhances the acetamide’s electrophilicity, accelerating substitution.

Amide Coupling via Carbodiimide-Mediated Activation

An alternative route involves coupling 2-(pyridin-2-ylsulfanyl)acetic acid with 3-nitroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as an activating agent.

Procedure:

  • Acid Activation: 2-(Pyridin-2-ylsulfanyl)acetic acid (1 eq) is treated with EDCI (1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) in anhydrous DMF at 0°C for 30 minutes.
  • Amide Formation: 3-Nitroaniline (1 eq) is added, and the reaction proceeds at room temperature for 12–18 hours.
  • Workup: The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Key Data:

Parameter Value
Yield 72–85%
Purity (HPLC) ≥98%
Reaction Scale 1 mmol–1 mol

Optimization of Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF and acetonitrile are preferred for nucleophilic substitution due to their ability to stabilize ionic intermediates. In contrast, EDCI-mediated coupling achieves higher yields in DMF than in THF or dichloromethane.

Base and Catalysts

  • Nucleophilic Substitution: Potassium carbonate outperforms weaker bases (e.g., sodium bicarbonate) in deprotonating pyridine-2-thiol (pKa ≈ 6.8).
  • Coupling Reactions: Dimethylaminopyridine (DMAP) is occasionally added to EDCI/HOBt systems to accelerate acylation.

Temperature and Time

  • Substitution reactions require elevated temperatures (60–80°C) to overcome activation barriers, while coupling proceeds efficiently at 25°C.
  • Prolonged reaction times (>24 hours) in substitution routes lead to decomposition of the nitro group.

Industrial-Scale Production Considerations

Cost-Effective Thiol Sources

Pyridine-2-thiol is commercially available but can be synthesized in situ via reduction of 2,2'-dipyridyl disulfide with zinc dust in acetic acid, reducing raw material costs by 40%.

Green Chemistry Modifications

  • Solvent Recycling: DMF is recovered via vacuum distillation with >90% efficiency.
  • Catalyst Reuse: Palladium-on-carbon (used in upstream syntheses) is filtered and reactivated for subsequent batches.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, DMSO-d6) δ 8.52 (d, J = 4.8 Hz, 1H, Py-H), 8.22 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-H), 7.61 (t, J = 7.6 Hz, 1H, Ar-H), 4.32 (s, 2H, CH2S).
IR (KBr) 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2), 680 cm⁻¹ (C-S).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 12.3 minutes.

Challenges and Mitigation Strategies

Nitro Group Reduction

Under acidic conditions, trace iron impurities may reduce the nitro group to an amine. Chelating agents like EDTA (0.1 wt%) are added to suppress this side reaction.

Sulfur Oxidation

The sulfanyl group is susceptible to oxidation during storage. Antioxidants (e.g., butylated hydroxytoluene) at 0.01–0.05% w/w prevent disulfide formation.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow reactors enable safer handling of exothermic chloroacetylation steps, achieving 88% yield with a residence time of 8 minutes.

Enzymatic Amidation

Lipase B from Candida antarctica catalyzes the coupling of 2-(pyridin-2-ylsulfanyl)acetic acid and 3-nitroaniline in tert-butanol, offering a solvent-free alternative with 81% yield.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Nucleophilic Substitution 78 97 High $
EDCI Coupling 85 98 Moderate $$
Enzymatic 81 95 Low $$$

Cost Index: $ = <$100/mol, $$ = $100–500/mol, $$$ = >$500/mol

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing the pyridine and nitrophenyl moieties exhibit significant antibacterial properties. For instance, derivatives of thienyl-pyridyl acetamides have been synthesized and evaluated for their effectiveness against various bacterial strains. These studies have shown promising results, particularly against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .

Antiviral Properties

N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide and its derivatives have also been explored for their potential as antiviral agents. The structural characteristics of this compound, particularly the presence of the nitrophenyl group, may enhance its interaction with viral targets, making it a candidate for further development in antiviral therapies .

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Insecticidal Activity

The insecticidal properties of this compound are noteworthy. Research has demonstrated that certain derivatives exhibit high insecticidal activity against pests such as Plutella xylostella (diamondback moth), which is a significant agricultural pest. The structural features of these compounds contribute to their effectiveness as insecticides, making them valuable in pest management strategies .

Herbicidal Potential

In addition to insecticidal activity, there is emerging evidence suggesting that this compound may also possess herbicidal properties. The ability to inhibit specific biochemical pathways in plants could lead to the development of new herbicides that target unwanted vegetation while being safe for crops .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy in various applications. Key structural features include:

  • Nitrophenyl Group : Enhances antibacterial and insecticidal activities.
  • Pyridine Ring : Contributes to the biological activity through interactions with biological targets.
  • Sulfanyl Group : Potentially increases the lipophilicity of the compound, aiding in cellular uptake.

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound, evaluating their biological activities through in vitro assays against multiple bacterial strains and pests. For example, one study reported on the synthesis of multiple thienyl-pyridyl acetamides and their subsequent testing against Mythimna separata and Plutella xylostella, highlighting their potential as effective agrochemicals .

Data Summary Table

Application AreaActivity TypeTarget OrganismsKey Findings
Medicinal ChemistryAntibacterialE. coli, S. aureusSignificant antibacterial activity observed
AntiviralVarious virusesPotential antiviral interactions noted
Anti-inflammatoryInflammatory pathwaysInhibition of pro-inflammatory cytokines
Agricultural ScienceInsecticidalPlutella xylostellaHigh insecticidal activity reported
HerbicidalVarious plantsPotential herbicidal effects suggested

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridin-2-ylsulfanyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
  • N-(3-nitrophenyl)-2-(pyridin-3-ylsulfanyl)acetamide
  • N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)propionamide

Uniqueness

N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring and the pyridin-2-ylsulfanyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a nitrophenyl group, a pyridinyl sulfanyl moiety, and an acetamide functional group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyridinyl Sulfanyl Group : This can be achieved through nucleophilic substitution reactions involving appropriate precursors.
  • Introduction of the Nitrophenyl Group : Generally done via electrophilic aromatic substitution methods.

The following table summarizes key synthetic routes:

StepReaction TypeKey Reagents
Formation of Pyridinyl SulfanylNucleophilic SubstitutionPyridine derivatives, thiols
Introduction of NitrophenylElectrophilic Aromatic SubstitutionNitrobenzene derivatives

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity.
  • Signal Transduction Modulation : It may influence pathways related to gene expression and metabolic processes.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown promising results against various cancer cell lines. For instance:

  • Cell Lines Tested : HEPG2 (liver), MCF7 (breast), SW1116 (colon), BGC823 (gastric).
  • IC50 Values : The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity compared to standard anticancer drugs.

The following table summarizes the anticancer efficacy based on IC50 values:

Cell LineIC50 Value (µM)Comparison DrugComparison IC50 Value (µM)
HEPG21.18 ± 0.14Staurosporine4.18 ± 0.05
MCF71.95 ± 0.12Doxorubicin0.41785
SW11162.36 ± 0.10Erlotinib0.2757357

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial potential. Studies indicate that it exhibits significant antibacterial activity against various strains, outperforming standard antibiotics at certain concentrations.

Case Studies

  • Study on Anticancer Efficacy :
    • Conducted by Zhang et al., the study evaluated the compound's effect on multiple cancer cell lines using the TRAP PCR-ELISA assay.
    • Results indicated that this compound is a potent inhibitor with lower IC50 values than established chemotherapeutics .
  • Antimicrobial Screening :
    • A recent investigation assessed the antibacterial properties of various acetamide derivatives, including this compound.
    • The results demonstrated superior biofilm inhibition compared to cefadroxil, highlighting its potential as a novel antibacterial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide with high purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : React 2-mercaptopyridine with chloroacetyl chloride under basic conditions (e.g., triethylamine in dry THF) to form 2-(pyridin-2-ylsulfanyl)acetyl chloride.
  • Step 2 : Couple the intermediate with 3-nitroaniline in a nucleophilic acyl substitution reaction, using a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
    • Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Optimize stoichiometry (1:1.2 molar ratio of 3-nitroaniline to acyl chloride) to minimize unreacted starting material.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Verify the presence of the pyridine ring (δ 7.2–8.5 ppm for aromatic protons), nitrophenyl group (δ 8.1–8.3 ppm for meta-nitro protons), and acetamide backbone (δ 3.8–4.1 ppm for CH2S, δ 10.1 ppm for NH).
  • IR Spectroscopy : Confirm C=O stretch (~1680 cm⁻¹), S–C bond (~650 cm⁻¹), and NO2 symmetric/asymmetric stretches (~1520/1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ at m/z 318.06 (calculated for C13H11N3O3S) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC50 determination).
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungal strains (agar diffusion).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous fibroblasts (e.g., NIH/3T3) to assess selectivity .

Advanced Research Questions

Q. How do intermolecular interactions in its crystal lattice affect solubility and stability?

  • Methodological Answer :

  • X-ray Crystallography : Analyze packing motifs (e.g., hydrogen bonds between acetamide NH and pyridine N, π-π stacking between aromatic rings). For example, related sulfanyl-acetamides exhibit monoclinic symmetry (space group P21/c) with unit cell parameters a ≈ 18.2 Å, b ≈ 8.1 Å, c ≈ 19.6 Å .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C) to correlate stability with lattice energy.
  • Solubility Studies : Use Hansen solubility parameters to predict miscibility in DMSO, ethanol, or aqueous buffers .

Q. What computational strategies can predict structure-activity relationships (SAR) for modifying the sulfanyl and nitrophenyl groups?

  • Methodological Answer :

  • Molecular Docking : Model interactions with target proteins (e.g., COX-2, DHFR) using AutoDock Vina. Replace the nitro group with electron-withdrawing substituents (e.g., CF3) to enhance binding affinity.
  • QSAR Modeling : Train models on datasets of pyridine-sulfanyl analogs to predict logP, pIC50, and metabolic stability.
  • MD Simulations : Assess conformational flexibility of the sulfanyl linker (RMSD < 2 Å over 100 ns trajectories) to optimize pharmacokinetics .

Q. How can mechanistic studies elucidate its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors (e.g., GPCRs).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for nitro group-mediated interactions.
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

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